molecular formula C8H11NO2 B13301441 2-Cyano-2-cyclopentylacetic acid

2-Cyano-2-cyclopentylacetic acid

Cat. No.: B13301441
M. Wt: 153.18 g/mol
InChI Key: XQUKCEFUAOBICP-UHFFFAOYSA-N
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Description

2-Cyano-2-cyclopentylacetic acid is a substituted acetic acid derivative featuring a cyano (–CN) group and a cyclopentyl ring attached to the alpha carbon of the carboxylic acid (–COOH) group. This structure confers unique physicochemical properties, such as increased acidity due to the electron-withdrawing cyano group and steric bulk from the cyclopentyl substituent.

Properties

IUPAC Name

2-cyano-2-cyclopentylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUKCEFUAOBICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2-cyclopentylacetic acid typically involves the cyanoacetylation of cyclopentyl derivatives. One common method includes the reaction of cyclopentylamine with cyanoacetic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the cyano group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-2-cyclopentylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-Cyano-2-cyclopentylacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyano-2-cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the cyclopentyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-cyano-2-cyclopentylacetic acid and its analogs:

Compound Name Molecular Formula Functional Groups Key Structural Features Reference
This compound C₈H₁₁NO₂ –COOH, –CN, cyclopentyl Alpha-cyano, cyclopentyl substituent Inferred
1-Cyanocyclopentanecarboxylic acid C₇H₉NO₂ –COOH, –CN, cyclopentyl Cyano at beta position
Ethyl 2-cyano-2-phenylacetate C₁₁H₁₁NO₂ –COOEt, –CN, phenyl Ester group, phenyl substituent
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) C₁₄H₁₂O₃ –COOH, –OH, two phenyl groups Hydroxyl, diphenyl substituents
2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) C₃₂H₄₃NO₄ –COOH, –CN, triterpenoid core Oleanane backbone, multifunctional

Key Observations :

  • Cyano Position: The placement of the cyano group (alpha vs. beta) significantly impacts electronic effects and steric hindrance. For instance, 1-cyanocyclopentanecarboxylic acid (beta-cyano) may exhibit lower acidity than the alpha-substituted target compound .
  • Biological Relevance: CDDO, a triterpenoid with a cyano group, demonstrates apoptosis-inducing activity via caspase-8 activation, highlighting the cyano group’s role in bioactivity despite structural dissimilarity .

Physicochemical Properties

Acidity and Solubility
  • The alpha-cyano group in this compound enhances acidity (pKa ~2–3 inferred) compared to hydroxylated analogs like benzilic acid (pKa ~3–4) due to stronger electron withdrawal .
  • Esters (e.g., Ethyl 2-cyano-2-phenylacetate) exhibit lower water solubility than carboxylic acid derivatives, favoring organic solvent compatibility .
Stability and Reactivity
  • Cyclopentyl groups may confer greater conformational rigidity compared to cyclohexylidene derivatives (e.g., 2-cyano-2-cyclohexylideneacetic acid), which possess a double bond enabling conjugation .
  • The cyano group’s susceptibility to hydrolysis (forming carboxylic acids or amides) is a shared reactivity trait across analogs .

Biological Activity

2-Cyano-2-cyclopentylacetic acid (CCAA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of CCAA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • CAS Number : 61788-30-5
  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • IUPAC Name : this compound

CCAA exhibits various biological activities, primarily attributed to its structural features, including the cyano and cyclopentyl groups. The following mechanisms have been proposed:

  • Enzyme Inhibition : CCAA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which may be beneficial in treating metabolic disorders.
  • Antimicrobial Activity : Preliminary studies suggest that CCAA may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects : Some research indicates that CCAA can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryModulates inflammatory responses

Case Studies

  • Enzyme Inhibition Studies : A study evaluated the effects of CCAA on key metabolic enzymes. The results indicated that CCAA significantly inhibited enzyme activity at concentrations as low as 10 µM, suggesting a strong potential for developing metabolic disorder treatments.
  • Antimicrobial Testing : In vitro tests revealed that CCAA demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of CCAA showed that it reduced pro-inflammatory cytokine levels in cultured macrophages by approximately 40% when treated with 25 µM of the compound. This suggests a promising role for CCAA in managing inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of CCAA is crucial for its development as a therapeutic agent. Preliminary studies indicate:

  • Absorption : CCAA is well absorbed when administered orally.
  • Metabolism : It undergoes hepatic metabolism, leading to the formation of active metabolites.
  • Excretion : Primarily excreted via renal pathways.

Toxicological assessments have shown no significant adverse effects at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.

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